azanium](/img/structure/B12437766.png)
[(4-Chlorophenyl)methyl](methylidyne)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)methylazanium is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique chemical structure, which includes a chlorophenyl group attached to a methylidyne azanium moiety. It is often used in synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylazanium typically involves the chlorination of toluene followed by a reaction with a suitable azanium source. One common method involves the reaction of 4-chlorotoluene with a methylidyne azanium precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (4-Chlorophenyl)methylazanium is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the chlorination of toluene in large reactors followed by the introduction of the azanium source. The reaction conditions are carefully monitored to maintain optimal temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(4-Chlorophenyl)methylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylazanium involves its interaction with various molecular targets. The chlorophenyl group can interact with enzymes and receptors, leading to changes in their activity. The azanium moiety can participate in proton transfer reactions, affecting the overall reactivity of the compound. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar chlorophenyl group.
Chlorcyclizine: Another antihistamine with structural similarities.
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: A compound with antioxidant and anti-inflammatory properties.
Uniqueness
(4-Chlorophenyl)methylazanium is unique due to its specific combination of a chlorophenyl group and a methylidyne azanium moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C8H7ClN+ |
|---|---|
Molecular Weight |
152.60 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-methylidyneazanium |
InChI |
InChI=1S/C8H7ClN/c1-10-6-7-2-4-8(9)5-3-7/h1-5H,6H2/q+1 |
InChI Key |
KVLFCTBGGQTVGS-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
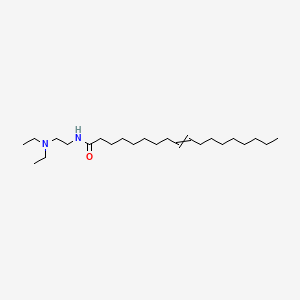
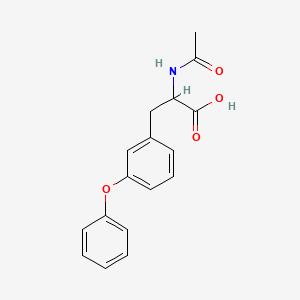
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
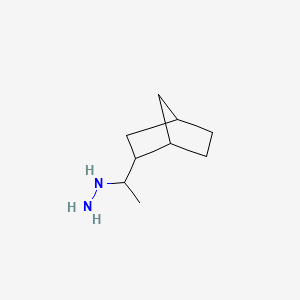
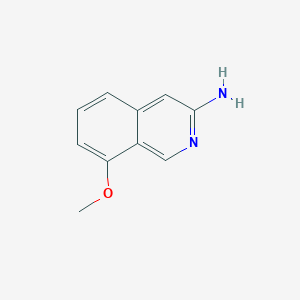
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
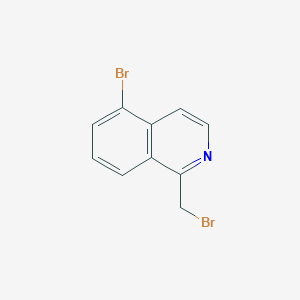
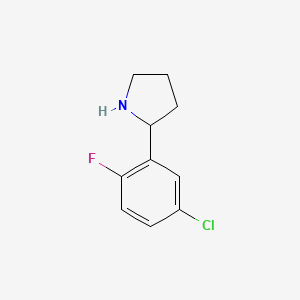
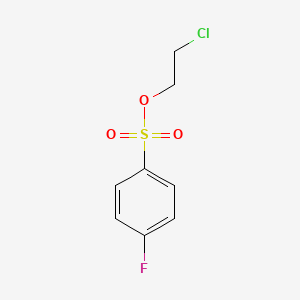
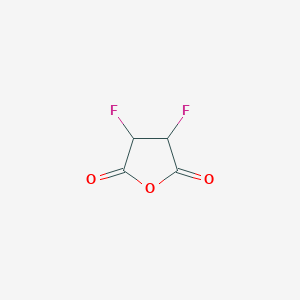
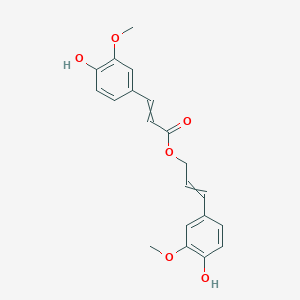
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
